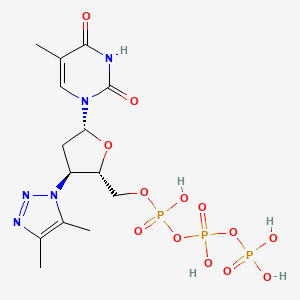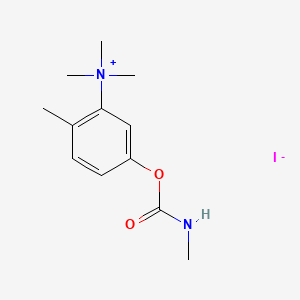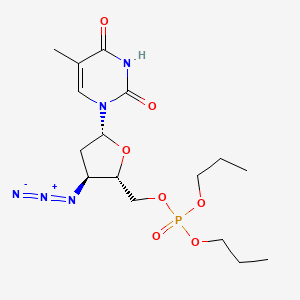
5'-Thymidylic acid, 3'-azido-3'-deoxy-, dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester is a synthetic nucleoside analog This compound is structurally related to thymidine, a nucleoside component of DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a suitable protecting group such as triphenylmethyl (Trityl) to prevent unwanted reactions.
Azidation at the 3’ position: The 3’-hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable catalyst.
Deprotection and esterification: The protecting group at the 5’ position is removed, and the resulting hydroxyl group is esterified with propyl groups using reagents like propyl bromide (C₃H₇Br) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The azido group at the 3’ position can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Hydrolysis: The ester groups at the 5’ position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Sodium azide (NaN₃): Used for azidation reactions.
Propyl bromide (C₃H₇Br): Used for esterification.
Hydrogen gas (H₂) and palladium catalyst (Pd/C): Used for reduction of the azido group.
Acids or bases: Used for hydrolysis of ester groups.
Major Products
Amino derivatives: Formed from the reduction of the azido group.
Carboxylic acids: Formed from the hydrolysis of ester groups.
Wissenschaftliche Forschungsanwendungen
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as a probe in nucleic acid research due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties, as nucleoside analogs can interfere with DNA synthesis in rapidly dividing cells.
Industry: Potential use in the development of novel pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester involves its incorporation into DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, leading to termination of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies, as it can inhibit the replication of viral and cancerous cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Another nucleoside analog with similar structural modifications.
5’-Thymidylic acid, 3’-azido-3’-deoxy-, monophenyl ester: A related compound with a different ester group at the 5’ position.
5’-Thymidylic acid, 3’-azido-3’-deoxy-, mono[2-ethoxy-3-(hexadecyloxy)propyl] ester: Another analog with a different ester group.
Uniqueness
The uniqueness of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester lies in its specific esterification with dipropyl groups, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
130753-04-7 |
|---|---|
Molekularformel |
C16H26N5O7P |
Molekulargewicht |
431.38 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C16H26N5O7P/c1-4-6-25-29(24,26-7-5-2)27-10-13-12(19-20-17)8-14(28-13)21-9-11(3)15(22)18-16(21)23/h9,12-14H,4-8,10H2,1-3H3,(H,18,22,23)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
DGDLYXYFBAJJJY-BFHYXJOUSA-N |
Isomerische SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Kanonische SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




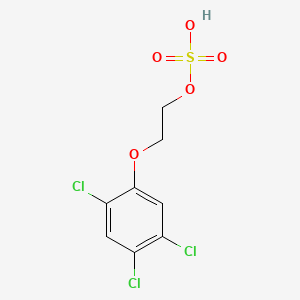
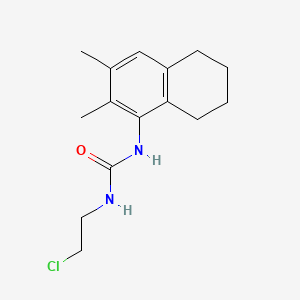


![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
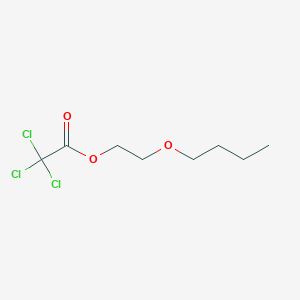
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)

